![molecular formula C14H24N4O B5629648 1-{3-[(5-ethylpyrimidin-2-yl)amino]propyl}piperidin-3-ol](/img/structure/B5629648.png)
1-{3-[(5-ethylpyrimidin-2-yl)amino]propyl}piperidin-3-ol
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-{3-[(5-ethylpyrimidin-2-yl)amino]propyl}piperidin-3-ol often involves complex processes, including the formation of aminopyrimidines through reactions that involve several steps to ensure the correct attachment of functional groups and the formation of the desired molecular skeleton. For instance, the synthesis of indazolyl-substituted piperidin-4-yl-aminopyrimidines showcases a molecular hybridization strategy, which may offer insights into the synthetic approach for the compound (Xiao et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of similar compounds emphasizes the importance of non-planar configurations and hydrogen bonding in dictating the molecule's properties. Studies such as the hydrogen-bonded ribbons in ethyl derivatives of aminopyrimidines highlight the structural diversity and supramolecular aggregation enabled by hydrogen bonds, which are likely relevant in the context of 1-{3-[(5-ethylpyrimidin-2-yl)amino]propyl}piperidin-3-ol (Trilleras et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures to 1-{3-[(5-ethylpyrimidin-2-yl)amino]propyl}piperidin-3-ol often highlight the role of functional groups in determining reactivity. For example, the synthesis and biological activities of indazolyl-substituted piperidin-4-yl-aminopyrimidines demonstrate how modifications to the aminopyrimidine core can influence the compound's interaction with biological targets, suggesting potential reactivity paths for the compound (Xiao et al., 2019).
Physical Properties Analysis
The physical properties of chemical compounds like 1-{3-[(5-ethylpyrimidin-2-yl)amino]propyl}piperidin-3-ol are closely related to their molecular structure. The study on crystal structures of related compounds shows how the arrangement of molecules in the solid state can provide insights into melting points, solubility, and other physical properties (Raghuvarman et al., 2014).
Chemical Properties Analysis
The chemical properties of compounds like 1-{3-[(5-ethylpyrimidin-2-yl)amino]propyl}piperidin-3-ol, including reactivity and stability, are influenced by their functional groups and molecular structure. The elimination kinetics and mechanisms of ethyl piperidine carboxylates provide a foundation for understanding how structural elements might affect the chemical stability and reactivity of the compound of interest (Monsalve et al., 2006).
properties
IUPAC Name |
1-[3-[(5-ethylpyrimidin-2-yl)amino]propyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-2-12-9-16-14(17-10-12)15-6-4-8-18-7-3-5-13(19)11-18/h9-10,13,19H,2-8,11H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNSCMDZIVLWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)NCCCN2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(5-Ethylpyrimidin-2-YL)amino]propyl}piperidin-3-OL |
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